molecular formula C5H6F2N4O2 B3007700 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine CAS No. 2226183-03-3

1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine

Cat. No.: B3007700
CAS No.: 2226183-03-3
M. Wt: 192.126
InChI Key: DIKQHDNAEKVELH-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring, difluoroethyl group, and nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKQHDNAEKVELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)CC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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